molecular formula C10H2Cr-8 B12350906 chromium(2+);cyclopenta-1,3-diene

chromium(2+);cyclopenta-1,3-diene

Cat. No.: B12350906
M. Wt: 174.12 g/mol
InChI Key: VWAKWWCGILYTEJ-UHFFFAOYSA-N
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Description

Chromium(2+);cyclopenta-1,3-diene is an organometallic compound that features a chromium ion in the +2 oxidation state coordinated to a cyclopenta-1,3-diene ligand This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium(2+);cyclopenta-1,3-diene typically involves the reaction of chromium(II) chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reduction of chromium(III) chloride with lithium aluminum hydride in tetrahydrofuran, followed by the addition of cyclopenta-1,3-diene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the chromium(II) ion.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. similar methods to those used in laboratory settings can be scaled up, involving the reduction of chromium salts and subsequent coordination with cyclopenta-1,3-diene under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Chromium(2+);cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to chromium(III) complexes.

    Reduction: It can be reduced further to chromium(0) species under specific conditions.

    Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other cyclopentadienyl derivatives or phosphine ligands.

Major Products Formed

    Oxidation: Chromium(III) complexes with various ligands.

    Reduction: Chromium(0) species.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Chromium(2+);cyclopenta-1,3-diene has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: Investigated for its potential interactions with biological molecules, although its use is limited due to toxicity concerns.

    Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which chromium(2+);cyclopenta-1,3-diene exerts its effects involves the coordination of the chromium ion with the cyclopenta-1,3-diene ligand. This coordination stabilizes the chromium(II) oxidation state and allows the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the transfer of electrons between the chromium ion and other reactants.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Iron(2+);cyclopenta-1,3-diene, known for its stability and use in various applications.

    Nickelocene: Nickel(2+);cyclopenta-1,3-diene, used in catalysis and materials science.

    Cobaltocene: Cobalt(2+);cyclopenta-1,3-diene, studied for its magnetic properties and catalytic applications.

Uniqueness

Chromium(2+);cyclopenta-1,3-diene is unique due to the specific properties imparted by the chromium ion, such as its redox behavior and coordination chemistry. These properties make it distinct from other metallocenes and useful in specialized applications.

Properties

Molecular Formula

C10H2Cr-8

Molecular Weight

174.12 g/mol

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H.Cr/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2

InChI Key

VWAKWWCGILYTEJ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Cr+2]

Origin of Product

United States

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